An In-depth Technical Guide to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and critical applications of this versatile indole derivative, with a focus on its role in the development of novel therapeutics.
Introduction: The Significance of the Indole Scaffold and Boronic Esters in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous natural products and pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the design of novel therapeutic agents.[1] When functionalized with a boronic acid pinacol ester at the 6-position, the resulting compound, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, becomes a powerful tool for carbon-carbon bond formation.[2] This transformation is most notably achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.
This guide will provide a detailed examination of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, from its synthesis and characterization to its application in the construction of complex, biologically active molecules.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | PubChem |
| CAS Number | 642494-36-8 | PubChem |
| Molecular Formula | C₁₄H₁₈BNO₂ | PubChem |
| Molecular Weight | 243.11 g/mol | PubChem |
| Appearance | Off-white to light brown crystalline powder | Generic Supplier Data |
| Melting Point | 167-172 °C | [2] |
Safety and Handling:
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.[2]
GHS Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
The most common and efficient method for the synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is the Miyaura borylation of 6-bromo-1H-indole.[3] This palladium-catalyzed reaction involves the coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[3]
Reaction Mechanism: Miyaura Borylation
The catalytic cycle of the Miyaura borylation is a well-established process in organometallic chemistry.
Caption: Catalytic cycle of the Miyaura borylation reaction.
Experimental Protocol: Synthesis from 6-Bromo-1H-indole
This protocol is a representative procedure for the synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.
Materials:
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6-Bromo-1H-indole
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Bis(pinacolato)diboron (B₂pin₂)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
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1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-indole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
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To the resulting suspension, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq).
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Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the filter cake with additional ethyl acetate.
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Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole as a solid.
Characterization
Accurate characterization of the synthesized compound is crucial for its use in subsequent reactions. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (in CDCl₃, 400 MHz) δ (ppm):
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~8.10 (br s, 1H): N-H proton of the indole ring.
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~7.8-7.9 (m, 1H): Aromatic proton on the indole ring.
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~7.6-7.7 (m, 1H): Aromatic proton on the indole ring.
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~7.2-7.3 (m, 1H): Aromatic proton on the indole ring.
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~6.5-6.6 (m, 1H): Aromatic proton on the indole ring.
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1.35 (s, 12H): Methyl protons of the pinacolato group.
Expected ¹³C NMR (in CDCl₃, 100 MHz) δ (ppm):
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~136-138: Quaternary carbon of the indole ring.
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~125-130: Aromatic CH carbons of the indole ring.
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~120-124: Aromatic CH carbons of the indole ring.
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~110-115: Aromatic CH carbons of the indole ring.
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~102-105: Aromatic CH carbons of the indole ring.
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~83-84: Quaternary carbons of the pinacolato group.
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~24-25: Methyl carbons of the pinacolato group.
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The carbon attached to the boron (C-B) will have a characteristic chemical shift, though it can be broad.
Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[2] This reaction allows for the formation of a new carbon-carbon bond between the indole core and a variety of aryl or heteroaryl halides, providing access to a diverse range of complex molecules.
Reaction Mechanism: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling follows a well-understood catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with an aryl halide.
Materials:
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6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
-
Aryl halide (e.g., aryl bromide or iodide)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
Procedure:
-
In a reaction vessel, combine 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1.0 eq), the aryl halide (1.1 eq), and the base (2.0-3.0 eq).
-
Add the chosen solvent system.
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Degas the mixture by bubbling an inert gas through the solution for 15-30 minutes.
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Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.
-
Heat the reaction to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.
Case Study: Application in the Synthesis of Selective Androgen Receptor Modulators (SARMs)
A notable application of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is in the synthesis of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic effects.
One such SARM, GSK2881078, utilizes an indole core. While the exact synthetic route published by GSK is proprietary, a plausible disconnection approach suggests that a key step would involve a Suzuki-Miyaura coupling between a functionalized indole boronic ester, such as 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, and a suitable coupling partner. This highlights the importance of this building block in accessing complex molecular architectures with significant therapeutic potential.
Conclusion
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis via Miyaura borylation and its utility in Suzuki-Miyaura cross-coupling reactions provide a reliable pathway to a wide array of functionalized indole derivatives. The application of this compound in the synthesis of complex molecules like SARMs underscores its importance to medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in the development of the next generation of therapeutics.
References
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ChemBK. (2024, April 9). 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. Retrieved from [Link]
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ResearchGate. (2022). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (2025). Hydroboration and Suzuki–Miyaura Coupling Reactions with the Electronically Modulated Variant of an Ynamine: The Synthesis of (E)-β-Arylenamides. Retrieved from [Link]
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MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR ¹³C, ¹H and ¹¹B through the Density Functional Theory. Retrieved from [Link]
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ResearchGate. (2025). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. Retrieved from [Link]
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MDPI. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Retrieved from [Link]
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ResearchGate. (2025). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Retrieved from [Link]
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MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
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